

Comparative Analysis of Structure-Activity Relationships of Indole-3-oxopropanenitrile Derivatives

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Compound of Interest

Compound Name: 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile

Cat. No.: B017490

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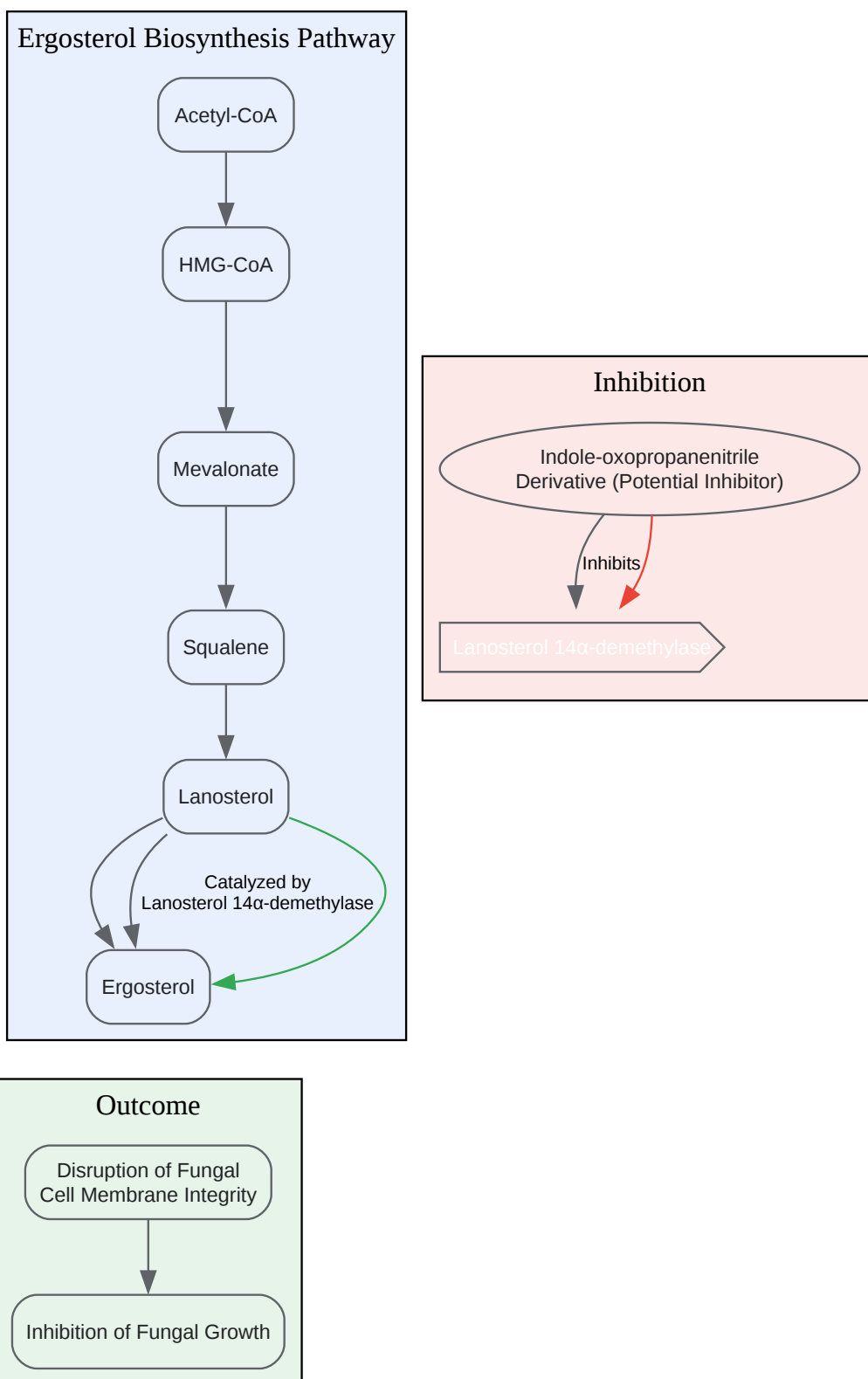
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the 3-(1H-indol-3-yl)-3-oxopropanenitrile scaffold. While direct SAR studies on **3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile** are not extensively available in the public domain, this document leverages data from structurally related analogs to elucidate the impact of chemical modifications on their biological activity. The following sections present a detailed comparison of these compounds, supported by experimental data and protocols, to inform future drug discovery and development efforts.

Core Scaffold and Points of Derivatization

The fundamental chemical structure for this analysis is the indole-3-oxopropanenitrile core. The biological activity of derivatives is modulated by substitutions at various positions of the indole ring and by transformations of the oxopropanenitrile side chain. A generalized structure is depicted below, highlighting the key areas of modification.





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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com